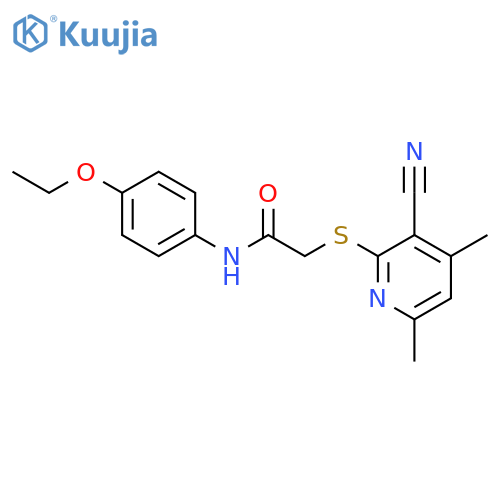Cas no 332161-08-7 (2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide)

332161-08-7 structure
商品名:2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide
- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- AKOS000577656
- BAS 01248667
- 332161-08-7
-
- MDL: MFCD01807661
- インチ: InChI=1S/C18H19N3O2S/c1-4-23-15-7-5-14(6-8-15)21-17(22)11-24-18-16(10-19)12(2)9-13(3)20-18/h5-9H,4,11H2,1-3H3,(H,21,22)
- InChIKey: PYYUEIJEKKPJEV-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C#N)C(=CC(=N2)C)C
計算された属性
- せいみつぶんしりょう: 341.11979803Da
- どういたいしつりょう: 341.11979803Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 100Ų
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664119-5g |
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide |
332161-08-7 | 98% | 5g |
¥10987.00 | 2024-05-18 |
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
332161-08-7 (2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(4-ethoxy-phenyl)-acetamide) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
